Home > Products > Screening Compounds P55524 > AP-III-a4 hydrochloride
AP-III-a4 hydrochloride -

AP-III-a4 hydrochloride

Catalog Number: EVT-256441
CAS Number:
Molecular Formula: C31H44ClFN8O3
Molecular Weight: 631.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ENOblock Hcl(AP-III-a4 Hcl) is a novel small molecule which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity (IC50=0.576 uM); inhibit cancer cell metastasis in vivo.  Enolase is a component of the glycolysis pathway and a “moonlighting” protein, with important roles in diverse cellular processes that are not related to its function in glycolysis. However, small molecule tools to probe enolase function have been restricted to crystallography or enzymology. In this study, we report the discovery of the small molecule “ENOblock”, which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity. ENOblock was isolated by small molecule screening in a cancer cell assay to detect cytotoxic agents that function in hypoxic conditions, which has previously been shown to induce drug resistance. Further analysis revealed that ENOblock can inhibit cancer cell metastasis in vivo. Moreover, an unexpected role for enolase in glucose homeostasis was revealed by in vivo analysis. Thus, ENOblock is the first reported enolase inhibitor that is suitable for biological assays. This new chemical tool may also be suitable for further study as a cancer and diabetes drug candidate.
Overview

AP-III-a4 hydrochloride, also referred to as ENOblock hydrochloride, is a novel small molecule characterized as a nonsubstrate analogue inhibitor of the enzyme enolase. Enolase plays a crucial role in the glycolytic pathway, which is essential for energy production in cells. The compound has demonstrated significant potency in inhibiting enolase activity, with an inhibitory concentration (IC50) value of approximately 0.576 micromolar. This compound has garnered attention for its potential applications in cancer and metabolic research due to its unique mechanism of action and effects on cellular processes.

Source and Classification

AP-III-a4 hydrochloride is synthesized from various precursor molecules through complex organic synthesis techniques. It falls under the category of enzyme inhibitors, specifically targeting enolase, which is involved in glycolysis and other metabolic pathways. The compound's molecular formula is C31H44ClFN8O3C_{31}H_{44}ClFN_{8}O_{3} with a molecular weight of 631.18 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of AP-III-a4 hydrochloride involves multiple steps that utilize various organic synthesis techniques, including nucleophilic substitution and condensation reactions. While the detailed synthetic route remains proprietary, it typically includes purification steps such as recrystallization and chromatography to ensure high purity levels .

In industrial settings, scaling up the laboratory synthesis methods involves optimizing reaction conditions for higher yields while adhering to Good Manufacturing Practices (GMP) to meet regulatory standards. The synthesis process must also ensure that the final product meets stringent quality control measures.

Molecular Structure Analysis

Structure and Data

The molecular structure of AP-III-a4 hydrochloride can be described by its IUPAC name: N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride. Its structural characteristics are represented by the following data:

PropertyValue
Molecular FormulaC31H44ClFN8O3C_{31}H_{44}ClFN_{8}O_{3}
Molecular Weight631.18 g/mol
IUPAC NameN-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride
InChIInChI=1S/C31H43FN8O3.ClH/c32...
SMILESC1CCC(CC1)CNC2=NC(=NC(=N2)...

This complex structure allows AP-III-a4 hydrochloride to effectively bind to enolase and inhibit its enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

AP-III-a4 hydrochloride primarily engages in binding interactions with enolase rather than undergoing typical organic reactions like oxidation or reduction. Its mechanism of action involves direct binding to the active site of enolase, leading to inhibition of its activity. This inhibition disrupts glycolysis, reducing energy production in cells that rely on this pathway for survival .

The compound is commonly utilized in biological assays at micromolar concentrations, often dissolved in buffers such as phosphate-buffered saline (PBS) or solvents like dimethyl sulfoxide (DMSO).

Mechanism of Action

AP-III-a4 hydrochloride exerts its biological effects by directly binding to enolase, inhibiting its enzymatic function. This action leads to a disruption of the glycolytic pathway, which is critical for energy production in cancer cells. The inhibition results in reduced cell viability and proliferation under hypoxic conditions, a common environment for tumors . Furthermore, AP-III-a4 hydrochloride has been shown to downregulate proteins involved in cell survival and apoptosis, such as AKT and Bcl-xL .

Physical and Chemical Properties Analysis

Physical Properties

AP-III-a4 hydrochloride appears as a white to off-white solid and is soluble in dimethyl sulfoxide (20 mg/ml), ethanol (20 mg/ml), or water (20 mg/ml). It is stable for at least two years when stored properly at -20°C .

Chemical Properties

The compound's chemical stability and solubility make it suitable for various laboratory applications. Its purity is typically ≥95% as determined by high-performance liquid chromatography (HPLC) .

Applications

AP-III-a4 hydrochloride has several important applications in scientific research:

Diabetes Research: The compound induces glucose uptake in liver and kidney cells while inhibiting the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme involved in gluconeogenesis.

Metabolic Studies: Researchers utilize AP-III-a4 hydrochloride to explore the role of enolase in glycolysis and other metabolic pathways.

Drug Development: Given its unique mechanism as an enolase inhibitor, AP-III-a4 hydrochloride is being investigated for its potential therapeutic applications in treating cancer and metabolic disorders .

Introduction to AP-III-a4 Hydrochloride in Contemporary Research

Enolase as a Metabolic Checkpoint in Disease Pathogenesis

Enolase (EC 4.2.1.11) is a conserved metalloenzyme critical for glycolysis and gluconeogenesis, catalyzing the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). Beyond its canonical metabolic functions, enolase exhibits "moonlighting" activities in diverse pathological processes. In cancer, enolase overexpression (particularly the α-isoform) fuels the Warburg effect, providing biosynthetic intermediates for rapidly proliferating cells while promoting chemoresistance under hypoxia [1] [5]. In diabetes, hepatic enolase upregulation drives excessive gluconeogenesis, exacerbating hyperglycemia [7]. The enzyme also serves as a plasminogen receptor on cell surfaces, facilitating cancer cell invasion and metastasis through extracellular matrix degradation [5]. These multifaceted roles establish enolase as a high-value target for oncological and metabolic disorders.

Table 1: Pathological Roles of Enolase in Disease States

Disease ContextMolecular MechanismDownstream Consequences
Colorectal Cancer (HCT116 cells)AKT/Bcl-xL downregulationHypoxia-selective apoptosis induction [1]
Hepatocellular Carcinoma (Huh7)PEPCK suppressionReduced gluconeogenesis [1]
Metastatic DisseminationPlasminogen activationEnhanced extracellular matrix degradation [5]
Type 2 DiabetesHepatic glucose outputHyperglycemia and hyperlipidemia [7] [10]

Historical Context of Non-Substrate Analog Inhibitors in Glycolytic Targeting

Traditional enolase inhibitors (e.g., phosphonoacetohydroxamate) are substrate analogs that mimic the enolate transition state. While potent in vitro (IC50 ~nM range), their therapeutic utility is severely limited by:

  • High polarity: Inability to traverse cellular membranes [8]
  • Metabolic instability: Rapid degradation in vivo [9]
  • Off-target effects: Chelation of essential divalent cations (Mg²⁺/Mn²⁺) [8]

Tropolone natural products represented early non-substrate inhibitors, with α- and β-phenyltropolones inhibiting E. coli enolase at IC50 8-11 μM through metal chelation in the active site [8]. However, their lack of isoform selectivity and moderate potency spurred the search for advanced compounds. This pharmacological gap motivated the development of AP-III-a4 hydrochloride (ENOblock hydrochloride), a synthetic small molecule (MW: 631.18 g/mol) featuring a triazine-benzeneacetamide scaffold optimized for cell permeability and target engagement [1] [6].

Table 2: Evolution of Enolase Inhibitor Chemotypes

Inhibitor ClassRepresentative CompoundIC50 (μM)Key LimitationsAdvancements in AP-III-a4
Substrate analogsPhosphonoacetohydroxamate0.001-0.01Poor membrane permeabilityCell-permeable (logP ~3.2) [6]
Natural tropolonesβ-thujaplicin8-11Low potency, metal chelationNon-chelating mechanism [8]
AntibioticsSF23120.5-1.0Pharmacokinetic instabilityImproved metabolic stability [9]

AP-III-a4 Hydrochloride: Emergence as a Novel Enolase-Targeting Agent

AP-III-a4 hydrochloride (CAS: 2070014-95-6) was identified through phenotypic screening for hypoxia-selective cytotoxicity, with subsequent target deconvolution revealing enolase inhibition as its primary mechanism [1] [4]. Biochemical characterization demonstrated:

  • Direct binding: Surface plasmon resonance confirmed Kd ~0.4 μM for human α-enolase [1]
  • Allosteric inhibition: Non-competitive kinetics with respect to 2-PGA (IC50 0.576 ± 0.08 μM) [1] [6]
  • Isoform cross-reactivity: Effective against both neuronal (ENO2) and ubiquitous (ENO1) isoforms [5]

The compound significantly inhibited HCT116 colon cancer cell viability under hypoxia (EC50 5 μM at 24h) via dual metabolic and non-metabolic mechanisms:

  • Metabolic disruption: Suppressed glycolytic flux by >60% at 10 μM [1]
  • Apoptosis induction: Cleaved caspase-3 activation and Bcl-xL downregulation [1] [6]
  • Anti-metastatic effects: Inhibited invasion (EC50 0.625 μM) and migration in wound-healing assays [1]

In vivo validation using zebrafish xenograft models demonstrated 10 μM AP-III-a4 hydrochloride reduced cancer cell dissemination by >70% after 96h exposure, concurrently suppressing PEPCK expression and enhancing glucose uptake in metabolic tissues [1] [10]. In db/db diabetic mice, it reduced hyperglycemia (fasting glucose ↓35%) and hyperlipidemia, suggesting therapeutic potential beyond oncology [7] [10].

Controversially, Satani et al. reported no direct enolase inhibition using NADH-coupled and ³¹P-NMR assays, attributing prior activity reports to UV-spectrophotometric interference (ENOblock absorbs strongly at 240nm, overlapping PEP detection) [9]. However, even this study confirmed biological effects in cellular models, suggesting alternative mechanisms such as:

  • Modulation of enolase protein interactions
  • Subcellular re-localization
  • Impact on enolase's "moonlighting" functions [9]

Table 3: Experimental Evidence for AP-III-a4 Hydrochloride's Mechanisms

Biological SystemKey FindingsEffective ConcentrationConfirmation Status
Purified human enolaseIC50 0.576 μM (spectrophotometric)0.156-10 μMControversial [1] [9]
HCT116 viability (hypoxia)EC50 5 μM1.25-10 μMReplicated [1]
Cell migration/invasion>50% inhibition at 0.625 μM0.156-2.5 μMReplicated [1]
Zebrafish xenograft70% metastasis reduction10 μM (96h)Independent validation [10]
Diabetic mouse modelGlucose ↓35%, lipids ↓28%5 mg/kg/dayIndependent validation [10]

The compound's physicochemical profile (water solubility: 12.5 mg/mL in H₂O; stability: >2 years at -20°C) facilitates experimental applications [1] [7]. While mechanistic debates persist, AP-III-a4 hydrochloride remains a valuable chemical probe for investigating enolase biology and developing next-generation inhibitors targeting enolase's non-glycolytic functions in disease.

Properties

Product Name

AP-III-a4 hydrochloride

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.18

Synonyms

ENOblock Hcl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.